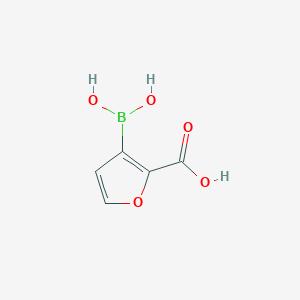

2-Carboxyfuran-3-boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-boronofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO5/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZNVGFKPNVLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Condensation Reactions of the Carboxylic Acid:the Carboxylic Acid Group Can Be Activated E.g., by Conversion to an Acyl Chloride or Through the Use of Coupling Agents to React with Binucleophilic Reagents. for Example, Reaction with a Hydrazine Derivative Could Lead to the Formation of a Furan Substituted 1,3,4 Oxadiazole. Similarly, Condensation with a Compound Containing Both an Amine and a Thiol Group Could Yield a Furan Substituted Thiazole. This Approach is a Common Strategy for Converting Aromatic Carboxylic Acids into Five Membered Heterocycles.

The table below summarizes the potential heterocyclization reactions involving 2-carboxyfuran-3-boronic acid, based on the known reactivity of its functional components.

| Reaction Type | Reacting Moiety | Potential Reagent(s) | Resulting Heterocyclic Core | Plausibility based on Analogs |

|---|---|---|---|---|

| Intramolecular Condensation | -COOH and -B(OH)₂ | Dehydrating agent (e.g., heat) | Furo[3,2-d] acs.orgnih.govoxaborole | High; common for ortho-carboxyarylboronic acids. |

| Diels-Alder Cycloaddition | Furan (B31954) ring (Diene) | Maleic anhydride (B1165640), N-Phenylmaleimide | Oxabicyclo[2.2.1]heptene | High; demonstrated for furan-3-boronic acid. acs.orgnih.gov |

| Tandem Suzuki Coupling / Cyclization | -B(OH)₂ and -COOH | 2-Haloaniline, Palladium catalyst | Fused Furo-Benzodiazepine derivative | High; Suzuki coupling of furan boronic acids is well-established. nih.gov |

| Intermolecular Condensation | -COOH | Hydrazine (B178648) hydrate | Furan-substituted 1,3,4-Oxadiazole | High; a standard method for heterocycle synthesis from carboxylic acids. |

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Boronic Acids

Spectroscopy is a cornerstone in the characterization of boronic acids, providing invaluable information about molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing boronic acids. While ¹H and ¹³C NMR provide information about the organic framework, ¹¹B NMR is uniquely suited for directly probing the boron atom at the core of the molecule's functionality. Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, resulting in sharper signals nsf.gov.

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. For trigonal planar, sp²-hybridized boronic acids like 2-Carboxyfuran-3-boronic acid, the ¹¹B NMR signal typically appears in a downfield region, often between δ 27 and 30 ppm rsc.org. Upon reaction with diols to form a tetrahedral, sp³-hybridized boronate ester, or upon coordination with a Lewis base, the chemical shift moves significantly upfield, a phenomenon that is useful for monitoring binding events nsf.govmdpi.comresearchgate.net. This change in hybridization from a trigonal planar boronic acid to a tetrahedral boronate species can be readily observed, making ¹¹B NMR an excellent tool for studying reaction equilibria researchgate.netrsc.org.

For this compound, the spectrum is expected to show a single broad resonance in the typical range for sp²-hybridized arylboronic acids. The precise chemical shift would be influenced by the electronic effects of the furan (B31954) ring and the adjacent carboxyl group.

| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Arylboronic Acid (e.g., R-B(OH)₂) | sp² | +27 to +30 |

| Boronate Ester (from diol) | sp³ | +5 to +13 |

| Amine-Coordinated Boronate Ester | sp³ | ~+13.8 |

Table 1: Representative ¹¹B NMR chemical shifts for different boron species. The exact shift for this compound would require experimental determination but is expected to fall within the sp² range.

Mass spectrometry (MS) is essential for confirming the molecular weight and probing the fragmentation patterns of boronic acids. However, their analysis can be complicated by their high polarity and tendency to undergo dehydration to form cyclic anhydrides (boroxines) researchgate.netnih.gov. Specialized techniques are often employed to overcome these challenges.

UPLC-ESI/MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry) : This is a highly sensitive method for analyzing boronic acids in solution. Electrospray ionization is a soft ionization technique that can generate intact molecular ions, typically observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. UPLC-ESI/MS methods have been developed for the trace-level quantification of underivatized boronic acids in pharmaceutical ingredients scirp.org. For this compound, this technique would be suitable for confirming its molecular weight of 155.89 g/mol .

Nano-LC-EI/MS (Nano-Liquid Chromatography-Electron Ionization Mass Spectrometry) : This method offers a robust and reproducible approach for detecting polar analytes like boronic acids without the need for derivatization, which is often required for gas chromatography (GC) analysis researchgate.netnih.gov. The direct-electron ionization (EI) interface generates reproducible mass spectra that can be used for structural elucidation nih.gov.

MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) : MALDI-MS is particularly useful for analyzing polymers and larger molecules. It has been successfully applied to characterize furan-containing resins and polymers, providing information on oligomer structures and end groups researchgate.netresearchgate.netsemanticscholar.org. While less common for small molecules like this compound, it could be used to study its incorporation into larger supramolecular structures.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations from the furan ring, the carboxylic acid group, and the boronic acid moiety.

Furan Ring Vibrations : The furan ring exhibits characteristic C-H, C=C, and C-O stretching and bending modes. Theoretical studies on furan and its derivatives place C=C stretching vibrations in the range of 1414-1033 cm⁻¹ globalresearchonline.net.

Carboxylic Acid Vibrations : The carboxyl group will show a strong, broad O-H stretching band around 3000 cm⁻¹ and a very strong C=O stretching band around 1700 cm⁻¹.

Boronic Acid Vibrations : The boronic acid group has several characteristic vibrations. The B-O stretching vibrations are typically found in the 1320-1380 cm⁻¹ region, while the O-H stretching of the B(OH)₂ group contributes to the broad absorption in the 3200-3400 cm⁻¹ range. The B-C (boron-carbon) stretching vibration is expected in the 1000-1100 cm⁻¹ range researchgate.net.

Raman spectroscopy is complementary to IR and is particularly useful for detecting vibrations in symmetric, non-polar bonds. It has been integrated with boronic acid receptors in sensing platforms to detect glycans, where the binding event causes unique changes in the Raman spectral patterns researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad |

| O-H (Boronic Acid) | Stretch | 3200-3400 | Medium, Broad |

| C-H (Furan) | Stretch | ~3100-3250 | Medium |

| C=O (Carboxylic Acid) | Stretch | ~1700-1725 | Very Strong |

| C=C (Furan) | Stretch | ~1400-1600 | Medium-Strong |

| B-O (Boronic Acid) | Stretch | ~1320-1380 | Strong |

| B-C (Aryl-Boron) | Stretch | ~1000-1100 | Medium |

Table 2: Predicted characteristic IR/Raman vibrational frequencies for this compound based on typical functional group absorptions.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The furan ring in this compound acts as a chromophore, which will absorb UV light. The position and intensity of the absorption maximum (λ_max) are sensitive to the electronic structure of the molecule and the pH of the solution.

This pH sensitivity makes UV-Vis spectroscopy a powerful tool for determining the acid dissociation constant (pKa) of a compound through spectrophotometric titration scirp.orgecetoc.org. As the pH of a solution of the boronic acid is increased, the B(OH)₂ group deprotonates to form the anionic boronate species [B(OH)₃]⁻. This change in ionization state alters the electronic structure and, consequently, the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal scirp.org. This method is highly sensitive and requires a much smaller amount of sample compared to potentiometric titration ecetoc.org. The pKa of arylboronic acids is a critical parameter, as complexation with diols typically requires a pH above the pKa nsf.govnih.gov.

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

For boronic acids, X-ray crystallography reveals important structural features. Phenylboronic acid, for instance, exists in the solid state as a hydrogen-bonded dimer, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups wiley-vch.de. This dimeric structure is a common motif for boronic acids. Furthermore, the analysis shows the trigonal planar geometry around the sp²-hybridized boron atom and the relative orientation of the aryl ring with respect to the C-B-O₂ plane wiley-vch.de.

A crystal structure of this compound would be expected to show similar hydrogen-bonding patterns, potentially forming not only the boronic acid dimers but also additional hydrogen bonds involving the carboxylic acid group, leading to more complex, layered, or networked solid-state architectures.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of boronic acids waters.comwaters.com. Reversed-phase HPLC (RP-HPLC) is frequently employed, using columns such as C18. The choice of mobile phase is critical; method development often involves screening different pH conditions and organic modifiers (like acetonitrile (B52724) or methanol) to achieve optimal separation waters.comwaters.com. Given the acidic nature of this compound, adjusting the mobile phase pH will significantly affect its retention time.

HPLC can be coupled with various detectors, including UV-Vis (as the furan ring is a chromophore), or more selectively with mass spectrometry (LC-MS) for confirmation of peak identity sielc.com. Specialized HPLC methods have been developed for the selective detection of boronic acids in complex mixtures by using post-column derivatization with reagents like alizarin, which forms fluorescent complexes with boronic acids, allowing for highly sensitive detection wur.nlnih.gov. Such methods are invaluable for monitoring the consumption of the boronic acid in reactions like the Suzuki-Miyaura coupling wur.nlnih.gov.

One analytical challenge is the potential for on-column degradation, especially for related boronate esters which can readily hydrolyze back to the boronic acid under typical reversed-phase conditions nih.gov. This necessitates careful method development, sometimes requiring unconventional approaches like aprotic diluents or highly basic mobile phases to stabilize reactive species nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the carboxylic acid and boronic acid moieties dictates the choice of HPLC conditions. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of furan carboxylic acids would involve a C18 column. sielc.comsielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of compounds with varying polarities. nih.gov

Detection is commonly achieved using a UV detector, as the furan ring exhibits significant UV absorbance. sielc.com For enhanced selectivity and sensitivity, particularly in complex matrices, post-column derivatization can be employed. This involves reacting the eluted boronic acid with a reagent that forms a fluorescent complex, which can then be detected by a fluorescence detector. semanticscholar.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This table presents a hypothetical set of starting parameters for method development and is not based on experimentally verified data for this compound.

Gas Chromatography (GC) (with derivatization)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of this compound, direct GC analysis is not feasible. The presence of the carboxylic acid and boronic acid functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for carboxylic acids include esterification, often by reaction with an alcohol in the presence of an acid catalyst, or silylation, which involves replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group. For boronic acids, derivatization to form volatile esters is also a viable approach. Given the bifunctional nature of this compound, a silylation reaction that targets both the carboxylic acid and boronic acid protons would be a suitable strategy.

The derivatized sample is then introduced into the GC system, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS), is often used for the separation of derivatized organic acids. nih.govmdpi.com Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.govmdpi.comnih.gov

Table 2: Representative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | m/z 50-550 |

This table provides a potential set of parameters for the analysis of the derivatized compound and is not based on specific experimental data for this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable insights into the molecular properties, reactivity, and behavior of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These calculations are crucial for understanding the molecule's reactivity and potential reaction pathways. nih.gov Furthermore, DFT can be utilized to model the transition states of reactions involving this compound, thereby elucidating reaction mechanisms at a molecular level. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on calculated molecular descriptors. nih.gov Cheminformatics tools are used to calculate a wide range of descriptors, including topological, electronic, and steric parameters, which are then used as variables in the QSAR models. digitaloceanspaces.com

Analysis of TPSA, LogP, Hydrogen Bonding Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties.

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity.

Hydrogen Bonding Properties are crucial for understanding intermolecular interactions. The number of hydrogen bond donors and acceptors in this compound can be readily determined. The carboxylic acid group provides one hydrogen bond donor and two acceptors, while the boronic acid group provides two hydrogen bond donors and two acceptors.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C5H5BO5 |

| Molecular Weight | 155.90 g/mol |

| Topological Polar Surface Area (TPSA) | 84.6 Ų |

| LogP (Octanol-Water Partition Coefficient) | -0.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

These values are computationally predicted and serve as estimations. Experimental verification is required for definitive values.

Applications of 2 Carboxyfuran 3 Boronic Acid in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the rational design of small molecules that can modulate the activity of biological targets is paramount. 2-Carboxyfuran-3-boronic acid offers a unique scaffold that can be exploited for developing novel therapeutics across various disease areas.

Building Block for Bioactive Molecules

This compound is a versatile building block for the synthesis of more complex bioactive molecules. nih.govchemimpex.com The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemimpex.comindiamart.com This allows chemists to readily attach various aryl or heteroaryl groups to the furan (B31954) core, enabling the systematic exploration of chemical space to generate libraries of new compounds for biological screening. nih.gov The furan moiety itself is a privileged structure found in numerous pharmaceuticals, valued for its specific steric and electronic properties. ijabbr.comchemimpex.com The presence of the carboxylic acid at the 2-position offers an additional site for chemical modification, such as amide bond formation, to further elaborate the molecular structure and tune its properties for enhanced biological activity.

Design of Proteasome Inhibitors (e.g., Analogues of Bortezomib (B1684674), Ixazomib)

The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has proven to be an effective strategy in cancer therapy. mdpi.com Boronic acids are a cornerstone of proteasome inhibitor design, exemplified by the FDA-approved drugs Bortezomib and Ixazomib. nih.govmdpi.com The key to their mechanism is the boronic acid "warhead," which forms a stable, reversible covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome. nih.gov

Derivatives of this compound can be designed as novel proteasome inhibitors. In such designs, the boronic acid would serve as the active warhead, while the carboxy-furan scaffold could be incorporated into peptidic or non-peptidic structures to interact with specific binding pockets (S1, S2, etc.) within the proteasome. A study focusing on novel furan-based molecules demonstrated their potential as 20S proteasome inhibitors, highlighting the utility of the furan core in this context. nih.gov By modifying the carboxylic acid group, researchers can introduce functionalities that mimic amino acid side chains, potentially leading to inhibitors with novel selectivity profiles against different proteasome subunits.

Table 1: Inhibitory Activity of Selected Boronic Acid-Based Proteasome Inhibitors

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Bortezomib | 20S Proteasome | 7.05 | nih.gov |

| Ixazomib | 20S Proteasome | - | mdpi.com |

| Dipeptide Boronic Acid (Compound 15) | 20S Proteasome | 4.60 | nih.gov |

| Tyropeptin A | 20S Proteasome | 0.10 µg/mL | mdpi.com |

Note: This table includes representative boronic acid inhibitors to illustrate the potency range. Data for this compound itself is not publicly available.

Development of Beta-Lactamase Inhibitors (e.g., Analogues of Vaborbactam)

The rise of antibiotic resistance, largely driven by bacterial β-lactamase enzymes that degrade β-lactam antibiotics, is a major global health threat. frontiersin.org Boronic acid-based compounds have emerged as potent inhibitors of these enzymes. Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor that effectively neutralizes serine β-lactamases (Classes A and C). frontiersin.orgmdpi.com Boronic acids function as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. researchgate.net

The this compound scaffold provides a promising starting point for developing new, non-cyclic β-lactamase inhibitors. The furan ring can act as a rigid core, while the substituents at the 2- and 3-positions can be tailored to optimize binding within the β-lactamase active site. The carboxylic acid could mimic the C3/C4 carboxylate of penicillin or cephalosporin (B10832234) antibiotics, which is crucial for binding, while other groups could be attached to the scaffold to target specific amino acid residues in the active site, potentially leading to inhibitors with a broader spectrum of activity against Classes A, C, and D enzymes. nih.govmdpi.com

Anticancer Agents and Other Therapeutic Areas

Beyond proteasome inhibition, the furan-boronic acid structure has potential applications in other areas of cancer therapy and beyond. Boronic acid derivatives have been investigated as inhibitors of various enzymes and as agents with diverse therapeutic effects. mdpi.comresearchgate.net The furan ring is a component of many compounds with demonstrated anticancer properties. bohrium.com

For instance, researchers have designed boronic acid bioisosteres of known anticancer agents like Combretastatin A-4, a tubulin polymerization inhibitor. odu.edu This strategy involves replacing a key functional group (like a phenol) with a boronic acid to improve properties such as solubility while retaining or enhancing biological activity. nih.gov The this compound scaffold could be similarly employed to create novel analogues of existing drugs or to develop entirely new agents targeting other cancer-related pathways. The inherent ability of the furan ring to participate in various non-covalent interactions can be leveraged to achieve high-affinity binding to diverse biological targets.

Structure-Activity Relationship (SAR) Studies

Systematic Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a drug candidate. For a molecule like this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues to understand how specific structural features influence activity. nih.govodu.edu

Key modifications for an SAR study would include:

Modification of the Carboxyl Group : Converting the carboxylic acid to various esters, amides, or other bioisosteres to probe interactions with the target protein and to modify physicochemical properties like cell permeability.

Substitution on the Furan Ring : Introducing substituents at the 4- and 5-positions of the furan ring to explore additional binding pockets and to modulate the electronic nature of the ring system.

Boronic Acid Moiety : While the B(OH)₂ group is often essential for activity, it can be converted to boronate esters (e.g., with pinacol) to create prodrugs with improved stability or pharmacokinetic profiles.

Such studies are crucial for elucidating the precise molecular interactions between the inhibitor and its target, guiding the design of more potent and selective therapeutic agents. odu.edu

Bioconjugation and Chemical Biology

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. Boronic acids are valuable tools in this field due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. researchgate.netnih.gov These diol motifs are abundant in nature, found in saccharides on the surface of cells and glycoproteins.

This compound is well-suited for bioconjugation applications. The boronic acid at the 3-position can act as a "molecular hook" to selectively bind to diol-containing targets, such as cell-surface carbohydrates. nih.gov Simultaneously, the carboxylic acid at the 2-position provides a robust and orthogonal chemical handle. This carboxyl group can be readily activated to form an amide bond with an amine-containing payload, such as:

Fluorescent dyes for cellular imaging.

Therapeutic agents for targeted drug delivery.

Affinity tags for protein purification or identification.

This dual functionality allows for the construction of sophisticated bioconjugates where the furan-boronic acid component directs the molecule to a specific biological location, and the payload carries out a desired function. The reversible nature of the boronate ester bond also allows for the design of stimuli-responsive systems, where the conjugate can be released from its target under specific conditions, such as a change in pH. researchgate.netnih.gov

Site-Selective Labeling of Biomolecules (e.g., Peptides, Proteins, Carbohydrates)

The site-selective modification of biomolecules is a cornerstone of chemical biology, enabling the study of biological processes with high precision. Boronic acids, in general, are valuable tools for this purpose due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, particularly carbohydrates.

The boronic acid group in this compound can form boronate esters with diol-containing biomolecules. The furan ring, being an aromatic heterocycle, may participate in non-covalent interactions, such as π-stacking, which could enhance binding affinity and specificity. The carboxylic acid group provides a handle for further functionalization, for instance, by attaching a fluorophore or an affinity tag, thereby creating a bifunctional linker for biomolecule labeling.

The electron-withdrawing nature of both the furan ring and the adjacent carboxylic acid group is expected to lower the pKa of the boronic acid. This is a significant advantage for applications at physiological pH, as a lower pKa facilitates the formation of a more stable tetrahedral boronate species, which is the reactive form in boronate ester formation.

Table 1: Comparison of Boronic Acids in Biomolecule Labeling

| Boronic Acid Derivative | Target Biomolecule | Key Features | Potential Application for this compound |

|---|---|---|---|

| Phenylboronic acid | Glycoproteins, RNA | Forms boronate esters with cis-diols. | Potential for enhanced binding at physiological pH due to lower pKa. |

| Dansyl-phenylboronic acid | Sugars | Fluorescent labeling. | The carboxylic acid could be functionalized with a fluorophore for similar applications. |

Development of Biosensors for Biological Analytes (e.g., Sugars, Environmental Pollutants)

The reversible nature of the boronate ester bond makes boronic acids excellent candidates for the development of biosensors. The binding of an analyte containing a diol moiety to a boronic acid-functionalized sensor can trigger a detectable signal, such as a change in fluorescence or an electrochemical response.

This compound could be immobilized on a sensor surface via its carboxylic acid group. Upon binding to a target analyte like glucose, the change in the electronic environment around the furan ring could lead to a measurable optical or electronic signal. The specificity of such a sensor would be dictated by the binding affinity of the boronic acid for different diols.

Table 2: Principles of Boronic Acid-Based Biosensors

| Sensing Principle | Analyte | Signal Transduction | Hypothetical Role of this compound |

|---|---|---|---|

| Fluorescence Spectroscopy | Sugars | Change in fluorescence intensity or wavelength upon boronate ester formation. | The furan ring could act as an intrinsic fluorophore or quencher, modulated by analyte binding. |

| Electrochemical Sensing | Glycated Hemoglobin | Change in current or potential upon binding to the boronic acid-modified electrode. | The carboxylic acid allows for straightforward immobilization on electrode surfaces. |

Dynamic Covalent Chemistry in Responsive Materials

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that can adapt to their environment. The reversible formation of boronate esters is a prime example of a dynamic covalent reaction.

Materials incorporating this compound could exhibit responsiveness to changes in pH or the presence of diols. For instance, a polymer functionalized with this molecule could form cross-links in the presence of a diol, leading to the formation of a hydrogel. The addition of a competing diol or a change in pH could then disrupt these cross-links, causing the hydrogel to dissolve. This "smart" behavior is highly desirable for applications in drug delivery and tissue engineering.

Materials Science and Polymer Chemistry

Construction of Coordination Networks and Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. Boronic acids are common building blocks for COFs, forming boroxine (B1236090) or boronate ester linkages.

This compound is a promising candidate for the synthesis of novel COFs. The boronic acid can participate in the formation of the framework, while the furan ring would be an integral part of the porous structure, potentially influencing the material's adsorption and catalytic properties. The carboxylic acid group could serve as a post-synthetic modification site to introduce additional functionalities within the pores of the COF.

Development of Responsive Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Responsive or "smart" hydrogels can undergo a volume change in response to external stimuli.

As mentioned in the context of dynamic covalent chemistry, this compound can be used to create hydrogels that are responsive to sugars or pH. The cross-linking of polymers with this molecule would lead to a hydrogel that can swell or shrink based on the equilibrium of boronate ester formation. Such hydrogels have potential applications in controlled drug release systems and as scaffolds for cell culture. nih.gov

Table 3: Stimuli-Responsive Behavior of Boronic Acid Hydrogels

| Stimulus | Mechanism | Potential Application |

|---|---|---|

| Glucose | Competitive binding with a diol cross-linker, leading to hydrogel dissociation. | Self-regulated insulin (B600854) delivery. |

Catalysis and Organic Method Development

Boronic acids and their derivatives are not only important building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, but they can also act as catalysts. researchgate.net Arylboronic acids have been shown to catalyze a variety of organic transformations, including dehydrative reactions.

The Lewis acidity of the boron center in this compound can be exploited for catalysis. It could potentially catalyze reactions such as amidation, esterification, and aldol (B89426) reactions. The presence of the furan ring and the carboxylic acid group might influence the catalytic activity and selectivity through electronic effects or by participating in substrate binding.

Furthermore, the development of new synthetic methods to access functionalized furan derivatives is an active area of research. This compound itself represents a versatile intermediate for the synthesis of more complex furan-containing molecules through reactions targeting the boronic acid or the carboxylic acid group.

Organocatalysis and Lewis Acid Catalysis

Boronic acids, including arylboronic acids like this compound, are recognized for their role as Lewis acid catalysts in a variety of organic reactions. wikipedia.orggoogle.com The catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting a lone pair of electrons from a Lewis base, such as a carbonyl or hydroxyl group. nih.govualberta.ca This interaction activates the substrate towards subsequent chemical reactions.

The catalytic mechanism of boronic acids often involves the reversible formation of covalent adducts with substrates, particularly those containing hydroxyl groups. ualberta.ca This transient activation bypasses the need for stoichiometric activating agents, positioning boronic acid catalysis as an efficient and atom-economical approach. ualberta.ca Reactions typically catalyzed by boronic acids include dehydrative condensations, acylations, and alkylations. nih.govnih.gov

For this compound, the presence of the adjacent carboxylic acid group can significantly modulate its catalytic properties. For instance, studies on the analogous compound, 2-carboxyphenylboronic acid, have shown that the carboxyl group can participate in catalysis, sometimes leading to unique reactivity compared to simple arylboronic acids. nih.govmit.edu This cooperative effect can enhance the Brønsted acidity of the system or facilitate substrate binding, thereby accelerating the reaction. nih.gov The furan ring, being an electron-rich heterocycle, can also influence the Lewis acidity of the boron center through electronic effects.

| Reaction Type | Role of Boronic Acid Catalyst | Substrate Example | Product Type |

|---|---|---|---|

| Amide Bond Formation | Activates carboxylic acid via mixed anhydride (B1165640) formation. nih.gov | Carboxylic acids, Amines | Amides |

| Esterification | Activates carboxylic acid. | Carboxylic acids, Alcohols | Esters |

| Friedel-Crafts Alkylation | Activates alcohols for C-C bond formation. ualberta.caacs.org | Benzylic/Allylic Alcohols, Arenes | Diaryl/Allyl-substituted Arenes |

| Alcohol Racemization | Forms a boronate complex that facilitates C-O bond cleavage. nih.gov | Secondary/Tertiary Alcohols | Racemic Alcohols |

Development of New Synthetic Transformations

The most prominent application of arylboronic acids in synthetic chemistry is their use as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.govlibretexts.org This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. nih.govnbinno.com The success of the Suzuki-Miyaura coupling is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov

In this context, this compound serves as a valuable building block for the regioselective installation of a 2-carboxyfuran moiety onto various molecular scaffolds. nbinno.com This transformation is crucial for the synthesis of complex molecules in medicinal chemistry and materials science, where the furan ring is a common structural motif. nbinno.com The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The presence of the carboxylic acid group on the furan ring of this compound offers additional synthetic advantages. While it may sometimes require protection depending on the reaction conditions, it also provides a handle for post-coupling modifications, allowing for the construction of more complex and functionalized molecules.

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Halide/Triflate) | Catalyst System (Typical) | Resulting C-C Bond | Product Class |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Substituted Biaryls |

| This compound | Vinyl Halide (e.g., Bromostyrene) | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) | Substituted Styrenes |

| This compound | Alkenyl Triflate | PdCl₂(dppf) / Base | C(sp²)-C(sp²) | Conjugated Dienes |

| This compound | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | Functionalized Heterocycles |

Environmental Chemistry

The applications of this compound in environmental chemistry are linked to the sustainable origins of its furan component, its potential for creating environmental sensors, and its likely biodegradability.

Bio-based Origins : The furan ring is a core structure in several "platform chemicals" derived from the dehydration of sugars found in lignocellulosic biomass, which is a renewable resource. nih.govrsc.orgfrontiersin.org For example, furfural (B47365) is produced from C5 sugars (pentoses) and can be oxidized to form 2-furoic acid, a direct precursor to the furan portion of the target molecule. wikipedia.org The utilization of biomass as a feedstock aligns with the principles of green chemistry by reducing reliance on fossil fuels and promoting sustainable chemical production. rsc.orgnih.gov

Environmental Sensing : Boronic acids are well-known for their ability to reversibly bind with compounds containing cis-diol functionalities, such as saccharides. rsc.orgnih.govbath.ac.uk This interaction has been widely exploited to develop sensors for glucose and other sugars. bath.ac.uk Furthermore, boronic acids can interact with anions like fluoride (B91410) and cyanide, making them useful for detecting these environmentally significant species in water. nih.govbath.ac.ukresearchgate.net By functionalizing this compound with a suitable reporter group (e.g., a fluorophore), it could be developed into a chemosensor for monitoring specific diol-containing pollutants or anions in environmental samples. nih.govmdpi.com

Biodegradability : The environmental fate of chemical compounds is of critical importance. Research has shown that related furanic compounds, such as 2-furoic acid, can be metabolized by various microorganisms. nih.govnih.gov For instance, bacteria like Cupriavidus basilensis and Pseudomonas putida can utilize 2-furoic acid as a carbon source, breaking it down into central metabolic intermediates. wikipedia.orgnih.govresearchgate.netmdpi.com This suggests that this compound, containing the 2-furoic acid substructure, has the potential to be biodegradable, reducing its persistence and potential impact in the environment.

| Molecular Component | Environmental Relevance | Specific Application / Implication |

|---|---|---|

| Furan Ring | Renewable Feedstock | Can be derived from non-food biomass (lignocellulose), promoting sustainable chemistry. rsc.orgfrontiersin.org |

| Furan Ring | Biodegradability | The furan core of related molecules (e.g., 2-furoic acid) is known to be degraded by soil bacteria. nih.govnih.gov |

| Boronic Acid Group | Analyte Sensing | Enables the detection of diol-containing compounds and anions like fluoride in aqueous environments. rsc.orgbath.ac.uk |

| Carboxylic Acid Group | Modulation of Properties | Influences water solubility and provides a site for attachment to solid supports for sensor or catalyst immobilization. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for 2-Carboxyfuran-3-boronic Acid

Current synthetic routes to multifunctional boronic acids can be complex and may suffer from low yields or limited substrate scope. Future research will likely focus on developing more efficient, versatile, and direct methods for synthesizing this compound.

One promising avenue is the exploration of decarboxylative borylation . This method transforms abundant and structurally diverse carboxylic acids into their corresponding boronic acids. drugdiscoverytrends.com A potential pathway could involve the synthesis of a suitable dicarboxylic furan (B31954) precursor, followed by a selective, nickel-catalyzed decarboxylative borylation to install the boronic acid group. drugdiscoverytrends.com

Another area of investigation involves the late-stage functionalization of pre-formed furan rings. Transition metal-catalyzed C-H activation and borylation represents a highly atom-economical approach. nih.govmdpi.com Developing a catalytic system that can selectively target the C-3 position of a 2-carboxyfuran starting material would be a significant advancement.

Finally, flow chemistry methods are emerging as a powerful tool for synthesizing organoboron compounds. mdpi.com A continuous-flow process for the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Table 1: Comparison of Potential Novel Synthetic Pathways

| Synthetic Strategy | Potential Precursor | Key Transformation | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Decarboxylative Borylation | Furan-2,3-dicarboxylic acid derivative | Nickel-catalyzed C-B bond formation | Use of inexpensive precursors, high functional group tolerance. drugdiscoverytrends.com | Achieving regioselectivity between the two carboxyl groups. |

| C-H Activation/Borylation | 2-Furoic acid | Iridium or Rhodium-catalyzed C-H borylation. mdpi.com | High atom economy, direct functionalization. | Controlling regioselectivity, catalyst cost and sensitivity. |

| Flow Chemistry Synthesis | Halogenated 2-furoic acid derivative | Lithium-halogen exchange followed by borylation. mdpi.com | Enhanced safety, scalability, precise control of reaction parameters. | Initial setup costs, potential for channel clogging. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Ultrafast Dynamics

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. Advanced spectroscopic techniques can provide unprecedented insight into the transient species and reaction kinetics that govern its chemical behavior.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹¹B NMR, is a powerful tool for monitoring the formation and interconversion of boronic acids and their derivatives, such as boronate esters. mdpi.com This technique could be employed to study the kinetics of esterification with diols, which is fundamental to its application in saccharide sensing. By monitoring the changes in the ¹¹B NMR chemical shifts, researchers can quantify the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester, providing key thermodynamic data. mdpi.comacs.org

Ultrafast transient absorption spectroscopy could be used to investigate the excited-state dynamics of this compound, particularly in the context of photoredox catalysis. chemrxiv.orgchemrxiv.org Understanding the lifetimes of singlet and triplet excited states and the pathways of energy relaxation would be essential for designing novel photocatalytic cycles where the compound acts as either a catalyst or a substrate. chemrxiv.orgchemrxiv.org These studies can reveal intricate details about reaction mechanisms, such as the generation of superoxide (B77818) anions in oxidative hydroxylation reactions. chemrxiv.orgchemrxiv.org

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The reactivity and selectivity of this compound can be precisely tuned through rational chemical modification. By introducing different substituents onto the furan ring or modifying the carboxylic acid group, derivatives with tailored electronic and steric properties can be created.

For instance, introducing electron-withdrawing groups on the furan ring is expected to increase the Lewis acidity of the boron atom, potentially enhancing its affinity for diols in sensing applications. rsc.org Conversely, electron-donating groups could modulate its reactivity in cross-coupling reactions.

Computational modeling, including Density Functional Theory (DFT) studies, will play a pivotal role in this rational design process. rsc.org DFT can be used to predict how different substituents will influence the pKa of the boronic acid, its binding energy with various biological targets, and the activation barriers for key chemical transformations. rsc.org This in silico screening approach can prioritize the most promising derivatives for synthesis, saving significant time and resources.

Table 2: Proposed Derivatives for Tuned Properties

| Derivative | Modification | Predicted Effect | Potential Application |

|---|---|---|---|

| 5-Nitro-2-carboxyfuran-3-boronic acid | Addition of nitro group (electron-withdrawing) | Increased Lewis acidity of boron | High-sensitivity glucose sensing |

| 5-Methoxy-2-carboxyfuran-3-boronic acid | Addition of methoxy (B1213986) group (electron-donating) | Altered reactivity in Suzuki-Miyaura coupling | Synthesis of novel biaryl compounds |

| 2-(N-methylcarboxamide)-furan-3-boronic acid | Conversion of carboxylic acid to amide | Modified H-bonding capability and solubility | Enzyme inhibition, drug design |

Expansion of Biological Applications, including In Vivo Studies

Boronic acids are a well-established class of pharmacophores, with approved drugs like bortezomib (B1684674) demonstrating their therapeutic potential. nih.govnih.gov The unique structure of this compound, incorporating a furan scaffold known for diverse biological activities, suggests it could be a promising candidate for various medicinal applications. ijabbr.comnih.gov

Future research should focus on screening this compound and its rationally designed derivatives against a range of biological targets. Given the known activities of other boronic acids, key areas of interest include:

Enzyme Inhibition: Boronic acids are known to act as reversible covalent inhibitors of serine proteases. wikipedia.org The boron atom can form a stable complex with the hydroxyl group of the active site serine. researchgate.net Derivatives of this compound could be evaluated as inhibitors for enzymes implicated in cancer or inflammatory diseases.

Antimicrobial Activity: Furan derivatives have shown a broad spectrum of antibacterial and antifungal properties. ijabbr.comnih.gov The combination of the furan ring with the boronic acid moiety, which can interfere with bacterial cell wall synthesis or quorum sensing, presents a novel strategy for developing new antimicrobial agents.

Saccharide Sensing and Drug Delivery: The ability of boronic acids to reversibly bind with cis-diols makes them ideal for recognizing carbohydrates. researchgate.netnih.gov This property can be exploited to develop sensors for glucose monitoring or to create drug delivery systems that target glycosylated proteins on the surface of cancer cells.

Following promising in vitro results, subsequent research must progress to in vivo studies in animal models to evaluate the pharmacokinetics, efficacy, and safety of lead compounds.

Integration into High-Throughput Screening Platforms

To efficiently explore the vast chemical space of possible derivatives and identify new biological activities, the integration of this compound scaffolds into high-throughput screening (HTS) platforms is essential.

This involves developing robust and miniaturized assays to test large libraries of compounds against specific biological targets. For example, fluorescence-based assays could be designed to screen for enzyme inhibitors. A method based on excited-state intramolecular proton transfer (ESIPT) has been shown to be a highly sensitive way to detect boronic acids, which could be adapted for HTS formats to monitor reaction consumption. scispace.com

Furthermore, the principles of click chemistry, which are characterized by rapid, efficient, and specific reactions, could be utilized to quickly generate diverse libraries of derivatives for screening. Boronic acids have been shown to participate in accelerated click reactions, which could be adapted for creating libraries based on the this compound core. rsc.orgnih.gov

Development of Sustainable and Scalable Production Methods

For any promising compound to move from the laboratory to commercial application, the development of sustainable and scalable production methods is paramount. Future research in this area should align with the principles of green chemistry.

This includes the use of environmentally benign solvents, such as ethanol, and energy-efficient reaction conditions. nih.gov Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for the production of boronic acid-containing esters. nih.gov

Biocatalysis offers another promising avenue for sustainable production. The use of whole-cell systems or isolated enzymes to perform key synthetic steps can reduce reliance on harsh chemical reagents and improve selectivity. nih.govresearchgate.net For instance, research into the biocatalytic carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) highlights the potential for enzymatic processes in modifying furan rings. researchgate.net A future goal could be to engineer a biosynthetic pathway that produces this compound directly from simple biomass-derived precursors.

常见问题

Basic: What synthetic routes are commonly employed for 2-Carboxyfuran-3-boronic acid, and how can purity be optimized?

This compound can be synthesized via Suzuki-Miyaura coupling or Huisgen cycloaddition, leveraging boronic acid’s reactivity with halides or azides. Purification often involves recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) or column chromatography using silica gel with gradients of polar solvents (e.g., ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is recommended for isolating trace impurities .

Basic: Which spectroscopic methods are critical for structural validation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the furan backbone and boronic acid/carboxyl group positions.

- FT-IR : To identify B-O (∼1350 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS or MALDI-TOF) : For molecular weight verification.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced: How does the carboxyl group modulate the diol-binding affinity of this compound compared to non-carboxylated analogs?

The carboxyl group enhances acidity, lowering the pKa of the boronic acid (from ∼8.7 to ∼6.5), enabling diol binding at physiological pH. Methodologically, conduct pH-dependent fluorescence titration with diols (e.g., glucose) to compare binding constants (Kd) between carboxylated and non-carboxylated derivatives. Competitive assays using alizarin red S (ARS) can quantify displacement efficiency .

Advanced: What experimental strategies stabilize this compound in aqueous solutions?

- Buffered systems : Use pH 7.4 phosphate buffers to minimize hydrolysis.

- Low-temperature storage : Store at 0–6°C to reduce boronate ester degradation .

- Lyophilization : For long-term storage, lyophilize the compound under inert gas (N₂/Ar).

- Protecting groups : Temporarily protect the boronic acid as a pinacol ester, cleaved post-synthesis .

Advanced: How can researchers address discrepancies in binding kinetics data for this compound across diol substrates?

- Systematic controls : Compare binding under identical pH, temperature, and ionic strength.

- Isothermal titration calorimetry (ITC) : Directly measures enthalpy changes, reducing optical interference common in fluorescence-based assays.

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics for low-affinity interactions .

Advanced: What design considerations improve glucose-responsive hydrogels incorporating this compound?

- Copolymerization : Blend with acrylamide or PEG to enhance mechanical stability.

- Biocompatibility testing : Use in vitro cell viability assays (e.g., MTT) to assess cytotoxicity.

- Swelling studies : Monitor hydrogel responsiveness to glucose via rheology or gravimetric analysis .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : For skin contact, wash with soap/water; for eye exposure, flush with saline .

Advanced: Which computational models predict interactions between this compound and biomolecular targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。